Z-Ala-ile-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50903-75-8 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-4-11(2)14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
RKKAECASDDATIR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Other CAS No. |
50903-75-8 |
sequence |
AX |
Origin of Product |
United States |
Significance of Protected Dipeptides in Enzymology and Molecular Biology
Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, are fundamental building blocks of proteins and play diverse physiological roles. wikipedia.org In the laboratory, the synthesis and application of dipeptides often require the use of "protecting groups." researchgate.net These are chemical moieties temporarily attached to reactive parts of the amino acids, such as the N-terminus, to prevent unwanted side reactions during peptide synthesis. researchgate.netbachem.com The benzyloxycarbonyl (Z) group is a classic and widely used N-terminal protecting group, the development of which was a pivotal moment in the history of peptide synthesis. bachem.com
The use of protected dipeptides like Z-Ala-Ile-OH is crucial in several areas of research:
Enzyme Studies: Protected dipeptides serve as valuable substrates or inhibitors for a wide range of enzymes, particularly proteases. By designing specific dipeptide sequences, researchers can probe the active sites of enzymes, understand their substrate specificity, and develop potent and selective inhibitors. biosynth.com The protecting group can also influence the dipeptide's stability against enzymatic degradation, a desirable characteristic for certain experimental setups. rsc.org
Peptide Synthesis: Protected dipeptides are essential intermediates in the stepwise synthesis of larger, more complex peptides and proteins. chemimpex.com They allow for the controlled and sequential addition of amino acid units, ensuring the final product has the correct sequence and structure. bachem.com This is fundamental to creating custom peptides for therapeutic development, vaccine research, and various biotechnological applications. chemimpex.com
Biomaterial Development: Self-assembling peptides are a class of molecules that can form ordered nanostructures, such as hydrogels, which have significant potential in tissue engineering and drug delivery. rsc.orgresearchgate.net Protecting groups can influence the self-assembly process, directing the formation of specific structures with desired properties. researchgate.net
Methodological Frameworks for Investigating Z Ala Ile Oh
The scientific investigation of the N-carbobenzoxy-L-alanyl-L-isoleucine (Z-Ala-ile-OH) dipeptide requires a multifaceted analytical approach. To fully characterize its biochemical and biophysical properties, researchers employ a suite of sophisticated techniques. These methodologies are crucial for understanding its function as a substrate for peptidases, detailing its molecular interactions, and modeling its behavior using computational tools.
Research Trajectories and Academic Objectives Pertaining to Z Ala Ile Oh
The unique characteristics of Z-Ala-Ile-OH have positioned it as a valuable tool in specific research endeavors.
Recent research has demonstrated that this compound can self-assemble into hollow microtubes with orthorhombic symmetry when evaporated on glass surfaces. nih.govresearchgate.net This finding is significant as it expands the repertoire of building blocks for micro- and nanotechnology. Understanding the relationship between the crystal structure of the dipeptide and its self-assembly mechanism is a key objective, with potential applications in the development of novel biomaterials. nih.govresearchgate.net
Furthermore, this compound has been utilized in the synthesis of more complex peptide structures. For instance, it has been converted into its hydroxamate derivative and used in carbodiimide-mediated reactions to create ureido bond-linked tripeptide esters. core.ac.uk This highlights its role as a versatile building block in synthetic peptide chemistry, enabling the creation of peptidomimetics with potentially novel biological activities.
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O₅ | biosynth.comechemi.com |
| Molecular Weight | 336.38 g/mol | biosynth.com |
| CAS Number | 50903-75-8 | biosynth.comechemi.com |
| Appearance | White powder | echemi.com |
| Synonyms | N-Benzyloxycarbonyl-L-alanyl-L-isoleucine, NSC 343727 | echemi.com |
Molecular Recognition and Supramolecular Organization of Z Ala Ile Oh
Principles of Z-Ala-ile-OH Interactions with Biological Macromolecules
The interaction of peptides like this compound with biological macromolecules is a cornerstone of many cellular processes. These interactions are highly specific, a feature governed by a delicate balance of non-covalent forces and the complementary shapes of the interacting molecules. pressbooks.pub
Non-Covalent Interactions Governing Binding Specificity
The specificity of peptide binding is dictated by a variety of non-covalent interactions, which, although individually weak, collectively contribute to a strong and specific binding event. rsc.orgfrontiersin.org These interactions include:
Hydrogen Bonds: These are crucial for determining the secondary structure of peptides and for their interaction with other molecules. mdpi.comfrontiersin.org They form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org In the crystal structure of this compound, a network of hydrogen bonds is observed. For instance, a tail-to-head hydrogen bond forms between the hydroxyl group of isoleucine and the carboxyl group of the Z-protecting group of a neighboring molecule. nih.goviucr.org Additionally, two intermolecular hydrogen bonds are formed along the crystal's a-axis, creating planes of hydrogen-bonded molecules. nih.goviucr.org
Hydrophobic Interactions: These interactions are a major driving force in peptide self-assembly and protein folding. rsc.orgfrontiersin.org Nonpolar amino acid residues, like alanine (B10760859) and isoleucine in this compound, tend to aggregate to minimize their contact with water. frontiersin.orgmdpi.com This effect is significant in the stacking of molecular planes in the this compound crystal structure. nih.gov
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. frontiersin.org They are fundamental to the close packing of molecules in self-assembled structures. frontiersin.org
Electrostatic Interactions: These occur between charged residues and play a significant role in the stability and morphology of self-assembled peptide structures. chinesechemsoc.orgnih.gov The charge distribution along a peptide can be influenced by terminal modifications, such as the Z-group in this compound, and by environmental factors like pH. nih.gov
π-π Stacking: The aromatic benzyloxycarbonyl (Z) group in this compound introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions contribute to the stability of the crystal structure. nih.gov
Table 1: Key Non-Covalent Interactions in this compound
| Interaction Type | Description | Role in this compound |
|---|---|---|
| Hydrogen Bonding | Attraction between a hydrogen atom on an electronegative atom and another electronegative atom. libretexts.org | Forms networks that create planes of molecules within the crystal structure. nih.goviucr.org |
| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. frontiersin.org | Drives the stacking of molecular planes. nih.gov |
| Van der Waals Forces | Weak, short-range attractions between molecules. frontiersin.org | Contributes to the close packing of molecules. frontiersin.org |
| π-π Stacking | Attractive interaction between aromatic rings. nih.gov | Stabilizes the crystal structure through interactions of the Z-protection groups. nih.gov |
Molecular Recognition Events with Peptide-Binding Domains
Peptide-binding domains are integral components of many proteins, mediating a vast number of protein-protein interactions within the cell. pressbooks.pubunil.ch These domains recognize specific, short linear amino acid motifs, often found in the unstructured regions of proteins. unil.ch The binding process is highly specific, relying on the complementarity of shape and the precise arrangement of non-covalent interactions between the peptide and the binding domain. pressbooks.pub
Examples of prominent peptide-binding domain families include:
PDZ Domains: These domains typically bind to the C-terminal motifs of their target proteins. nih.govplos.orgembopress.org The specificity is determined by the amino acid sequence of the peptide ligand, with different classes of PDZ domains recognizing distinct C-terminal motifs. nih.govplos.org
SH3 Domains: These domains recognize proline-rich sequences, with two main classes that bind to different orientations of the PxxP motif. embopress.org
Forkhead-Associated (FHA) Domains: These domains are unique in that their peptide binding regions are composed entirely of loops, and they specifically recognize phosphothreonine-containing sequences. plos.org
The interaction between a peptide like this compound and a peptide-binding domain would be governed by the principles of molecular recognition. The alanine and isoleucine residues, along with the N-terminal protecting group, would present a specific surface that could be recognized by a complementary binding pocket on a protein. The hydrophobic nature of the alanine and isoleucine side chains would likely favor binding to a hydrophobic pocket, while the Z-group could participate in aromatic or hydrophobic interactions.
Self-Assembly Mechanisms of this compound into Ordered Architectures
Self-assembling peptides can spontaneously form ordered nano- and microstructures under mild conditions, driven by non-covalent interactions. nih.goviucr.org This process is a hallmark of this compound, which forms hollow microtubes. nih.govnih.gov
Driving Forces and Environmental Factors in Microtube Formation
The self-assembly of peptides into specific morphologies is a result of a delicate balance between various non-covalent forces. chinesechemsoc.org Key driving forces include:
Hydrogen Bonding: As discussed previously, extensive hydrogen bonding networks are a primary driver in the formation of ordered peptide assemblies. mdpi.commdpi.com
Hydrophobic Interactions: The hydrophobic residues of this compound play a crucial role in driving the self-assembly process in aqueous environments. rsc.orgfrontiersin.org
π-π Stacking: The Z-protection group facilitates π-π stacking, which further stabilizes the assembled structures. nih.gov
Environmental factors can significantly influence these driving forces and, consequently, the resulting morphology. chinesechemsoc.orgmdpi.com These factors include:
Solvent Composition: The solvent in which self-assembly occurs can dramatically affect the process. For instance, the evaporation of an aqueous solution of this compound on a glass surface leads to the formation of microtubes. nih.govacs.org
pH: Changes in pH can alter the charge state of amino acid residues and terminal groups, thereby affecting electrostatic interactions and the final assembled structure. chinesechemsoc.orgnih.gov
Temperature: Temperature can influence the strength of both hydrophobic interactions and hydrogen bonds, providing another level of control over the self-assembly process. chinesechemsoc.org
Concentration: The concentration of the peptide solution is a critical factor, with self-assembly typically occurring above a certain critical concentration. researchgate.netscience.gov
In the case of this compound, hollow microtubes with orthorhombic symmetry are formed upon evaporation on glass surfaces. nih.govnih.gov This contrasts with the unprotected Ala-Ile dipeptide, which forms microtubes with hexagonal symmetry under similar conditions, highlighting the strong influence of the Z-protection group on the self-assembly process. nih.gov
Hierarchical Assembly and Supramolecular Polymerization
The formation of complex, ordered structures like microtubes often proceeds through a hierarchical assembly process. nih.govrsc.org This involves the initial formation of smaller, simpler structures that then assemble into larger, more complex architectures. This process can be thought of as a form of supramolecular polymerization. nih.govrsc.org
For this compound, it is proposed that the individual peptide molecules first organize into a layered substructure, which then assembles into the final microtube. iucr.org This hierarchical process is guided by the interplay of the various non-covalent interactions at each level of organization. The initial step is likely the formation of hydrogen-bonded molecular planes, which then stack via hydrophobic interactions and π-π stacking to form the layers of the microtube walls. nih.gov
Functional Implications of this compound Supramolecular Structures in Research Applications
The ability of peptides like this compound to self-assemble into well-defined, ordered structures has significant implications for a variety of research applications. nih.goviucr.org The resulting biomaterials are often biocompatible and can be designed to have specific properties. iucr.orgmdpi.com
The hollow microtubes formed by this compound could potentially be used in:
Microtechnology: The precise dimensions and regular structure of the microtubes make them promising building blocks for micro-scale devices and systems. nih.govnih.gov
Biomedicine: Self-assembled peptide structures are being explored for applications such as drug delivery and tissue engineering due to their biocompatibility and tunable properties. mdpi.comchinesechemsoc.org The hollow nature of the this compound microtubes could allow for the encapsulation of therapeutic agents.
Materials Science: The self-assembly of peptides provides a bottom-up approach to the fabrication of novel materials with unique optical, electronic, or mechanical properties. iucr.orgmdpi.com
The study of this compound and similar self-assembling peptides contributes to a deeper understanding of the fundamental principles of molecular self-assembly, which can inform the design of new functional biomaterials. nih.goviucr.org
Potential in Biomaterial Scaffolds and Nanofiber Constructs
The self-assembling nature of this compound makes it a promising candidate for the development of novel biomaterial scaffolds and nanofiber constructs. nih.govfrontiersin.org Self-assembling peptides, in general, are valued in tissue engineering and regenerative medicine because they can form three-dimensional networks that mimic the native extracellular matrix (ECM). acs.orgresearchgate.net
Detailed crystallographic studies have provided significant insights into the self-assembly mechanism of this compound. nih.govfrontiersin.orgacs.org Upon evaporation from an aqueous solution onto a glass surface, this compound has been observed to form hollow microtubes with orthorhombic symmetry. nih.govfrontiersin.orgacs.org This process is driven by specific intermolecular interactions, primarily a network of hydrogen bonds. nih.govnih.gov
A key finding is the direct correlation between the single-crystal structure of the peptide and the resulting supramolecular architecture. nih.govfrontiersin.org this compound crystallizes in the orthorhombic space group P2₁2₁2₁, and this intrinsic packing preference is translated into the orthorhombic geometry of the microtubes observed through field emission scanning electron microscopy (FESEM). nih.govfrontiersin.orgacs.org
The formation of these microtubular structures is underpinned by a robust hydrogen-bonding network. A distinct "head-to-tail" hydrogen bond occurs between the hydroxyl group of the isoleucine residue and the carboxyl group of the benzyloxycarbonyl protecting group of an adjacent molecule. nih.govnih.gov Further hydrogen bonds are established along the crystallographic a-axis, creating planes of molecules that are parallel to the ab plane. nih.govnih.gov These planes then stack via hydrophobic interactions, including π-π stacking between the aromatic rings of the Z-groups, to build the three-dimensional microtube. acs.org
The following tables summarize the crystallographic data and the key hydrogen bond interactions for this compound, providing a quantitative basis for its self-assembly.
| Crystal Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₂₄N₂O₅ |
| Formula Weight | 336.38 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.820(1) |
| b (Å) | 15.427(4) |
| c (Å) | 24.787(6) |
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O5-H5···O2ⁱ | 0.84 | 1.88 | 2.713(5) | 171 |
| N1-H1···O2ⁱⁱ | 0.88 | 2.21 | 3.049(6) | 160 |
| N2-H2···O3ⁱⁱ | 0.88 | 2.05 | 2.915(6) | 168 |
Symmetry codes: (i) x-1, y, z; (ii) x+1, y, z.
These well-defined, hollow microtubes formed by this compound represent a significant expansion of the toolkit for creating micro- and nanostructured biomaterials from simple, aliphatic peptide building blocks. nih.govfrontiersin.org
Applications in Sensing and Molecular Delivery Systems (excluding clinical applications)
While the potential of this compound in forming structured biomaterials is well-documented, its application in sensing and molecular delivery systems is an emerging area of interest, largely inferred from its structural properties and the behavior of similar self-assembling peptide systems. The hollow, tubular nanostructures formed by this compound theoretically provide a cavity that could be utilized for the encapsulation and controlled release of guest molecules. frontiersin.org
The self-assembly of dipeptides into nanostructures like tubes and vesicles is driven by a delicate balance of hydrophobic and hydrophilic interactions. frontiersin.org These non-covalent forces can be harnessed to entrap molecules within the hydrophobic core or on the surface of the assembled structures. For instance, studies on other hydrophobic dipeptides have demonstrated their ability to encapsulate hydrophobic drug molecules within their self-assembled nanotubes, thereby improving the bioavailability of these molecules. frontiersin.org The hydrophobic interior of the this compound microtubes could similarly serve as a reservoir for hydrophobic guest molecules.
Furthermore, the principles of host-guest chemistry suggest that the defined cavity and surface chemistry of the this compound microtubes could be exploited for molecular recognition and sensing. thno.orgnih.gov The functional groups present on the peptide, such as the carbonyls and amide groups, can participate in specific interactions with analytes. rsc.org While direct studies on this compound as a sensor are not extensively reported, research on other peptide-based systems shows that they can be designed to bind specific analytes, leading to a detectable signal change, such as a change in fluorescence. acs.org The ordered, crystalline nature of the this compound assemblies could enhance the sensitivity and selectivity of such interactions.
The controlled release of encapsulated molecules is another potential application. The stability of the peptide assembly can be sensitive to environmental triggers like pH or temperature. frontiersin.org Although this compound forms stable microtubes under standard conditions, modifications to the peptide sequence or the surrounding environment could potentially trigger disassembly, leading to the release of an entrapped payload. For example, hydrogels formed from other N-terminally protected dipeptides have been shown to release entrapped drug molecules in a controlled manner. frontiersin.orgnih.gov
Advanced Investigations and Theoretical Perspectives on Z Ala Ile Oh
Structure-Activity Relationship (SAR) Studies for Biological Impact
Influence of Amino Acid Sequence and Protecting Groups on Activity
The self-assembly behavior of dipeptides is highly dependent on their amino acid sequence and the nature of their N-terminal protecting groups. researchgate.net The specific sequence of Alanine (B10760859) followed by Isoleucine in Z-Ala-Ile-OH, combined with the benzyloxycarbonyl (Z) protecting group, dictates its self-organization into orthorhombic microtubes. researcher.life
The Z-group, an aromatic moiety, plays a crucial role. researchgate.net It influences the intermolecular interactions, such as hydrogen bonding and apolar contacts, that drive the assembly process. iucr.org For instance, the Z-protected dipeptide Z-Phe-Phe can form various nanostructures like nanowires, fibers, and nanospheres. researchgate.netresearchgate.net This highlights the significant role of the protecting group in determining the final morphology of the self-assembled structures. researchgate.net The change in the crystal structure and the symmetry of the resulting microtubes when a dipeptide is protected demonstrates that these groups can guide the formation of nanostructures with different symmetries than the unprotected dipeptide building block. iucr.org
Studies on other dipeptides further underscore the importance of the amino acid sequence. For example, the self-assembly propensity in aqueous solutions for a series of dipeptides was found to follow the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile. researchgate.net This indicates that both the specific amino acids and their order are critical determinants of the "activity," which in this context is the ability to self-assemble.
Table 1: Influence of Protecting Groups on Dipeptide Self-Assembly
| Dipeptide | N-Terminal Protecting Group | Observed Nanostructures | Reference |
|---|---|---|---|
| Ala-Ile | Benzyloxycarbonyl (Z) | Orthorhombic microtubes | researcher.life |
| Phe-Phe | Benzyloxycarbonyl (Z) | Nanowires, fibers, nanospheres | researchgate.netresearchgate.net |
| Phe-Phe | Fluorenylmethoxycarbonyl (Fmoc) | Hydrogels | researchgate.net |
Rational Design of this compound Analogues for Enhanced Specificity
The rational design of analogues of this compound focuses on achieving specific, pre-determined nanostructures. While the term "specificity" in a biological context often refers to selective binding to a receptor or enzyme, here it pertains to the precise control over the morphology of the self-assembled material.
The design principles are rooted in understanding the non-covalent interactions that govern self-assembly, such as hydrogen bonds and hydrophobic interactions. researchgate.net By modifying the amino acid sequence or the protecting group, researchers can tune these interactions to favor the formation of one type of nanostructure over another. For example, the substitution of the Z-group with other protecting groups like Fmoc (fluorenylmethoxycarbonyl) or t-Boc (tert-butoxycarbonyl) is a common strategy to alter the self-assembly outcome. researchgate.net
The design of peptide-based biomaterials also involves incorporating bioactive motifs. For instance, the RGD (Arginine-Glycine-Aspartic acid) sequence can be integrated into a self-assembling peptide to create a scaffold that promotes cell adhesion. acs.org While not a direct analogue of this compound, this approach illustrates the rational design of functional peptide materials.
Mechanistic Insights from Multiscale Computational Modeling
Computational modeling provides a powerful tool to understand the complex process of peptide self-assembly from the atomic to the macroscopic scale. acs.org
Elucidation of Atomic-Level Interaction Networks
Molecular dynamics (MD) simulations can reveal the intricate network of non-covalent interactions that stabilize self-assembled peptide structures. acs.org For this compound, crystallographic data shows a detailed hydrogen-bonding network. iucr.org There is a head-to-tail hydrogen bond between the hydroxyl group of Isoleucine and the carboxyl group of the Z-protecting group of a neighboring molecule. iucr.org Additionally, two other hydrogen bonds are formed along the crystallographic a-axis, creating planes of hydrogen-bonded molecules. iucr.org
These planes stack upon each other through apolar contacts, with the bulky Isoleucine side chains fitting into the bent backbone of the peptide, leading to a closely packed and dense crystal structure. iucr.org Computational studies on similar dipeptides, like Ala-Ile, have shown that these networks are stabilized by both polar and nonpolar interactions within the aggregate. acs.org
Table 2: Hydrogen Bond Distances in this compound Crystal Structure
| Donor Atom | Acceptor Atom | Distance (Å) | Reference |
|---|---|---|---|
| O-H (Ile) | O=C (Z-group) | 2.713 (5) | iucr.org |
| N-H (Ala) | O=C (Z-group) | 3.049 (6) | iucr.org |
Prediction of Binding Free Energies and Stability Profiles
Computational methods can be used to predict the stability of self-assembled structures by calculating the binding free energies. The potential of mean force (PMF) is a common metric used to quantify the thermodynamic tendency of peptides to self-assemble in solution. acs.org For the related Ala-Ile dipeptide, PMF calculations have indicated a strong tendency to self-assemble in aqueous solutions, with a deep attractive well in the potential of mean force. acs.org
The stability of these assemblies is also related to the energy of the hydrogen bonds that hold them together. For instance, DFT calculations on triphenylalanine (FFF) dimers have estimated the hydrogen bond stabilization energy to be around 0.2 eV per bond. acs.org This energy barrier to breaking the dimer is an indicator of the stability of the hydrogen bonds and, by extension, the self-assembled structure. acs.org
This compound as a Model System for Peptide Chemistry Research
This compound serves as an excellent model system for research in peptide chemistry, particularly for studying the fundamental principles of self-assembly. The ability of this relatively simple, protected dipeptide to form complex, hollow microtubes with orthorhombic symmetry provides a platform to investigate the relationship between molecular structure and macroscopic morphology. researcher.life
The study of this compound and related dipeptides contributes to the expanding library of building blocks for micro- and nanotechnology. researcher.life Understanding the self-assembly mechanism of such model systems is crucial for the development of novel biomaterials with tailored properties for applications in areas like tissue engineering and drug delivery. researchgate.netresearcher.life The detailed structural information available for this compound provides a basis for validating and refining computational models of peptide self-assembly. iucr.org
Probing Stereochemical Influence on Biological Outcomes
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a dipeptide's function, governing its interactions within biological systems. numberanalytics.com Enzymes and cellular receptors are inherently chiral, meaning they often exhibit high specificity for a particular stereoisomer of a molecule. numberanalytics.commdpi.com Consequently, the biological activity of a dipeptide is profoundly influenced by the stereochemical configuration (L or D) of its constituent amino acids. numberanalytics.com While naturally occurring amino acids are typically in the L-configuration, the introduction of D-amino acids is a common strategy in peptide-based drug design to enhance stability against enzymatic degradation. mdpi.comfrontiersin.org
In the context of this compound, which is composed of L-alanine and L-isoleucine, any change in the chirality of these residues would be expected to result in a dipeptide with distinct biological properties. Research on other dipeptides provides a clear precedent for this principle. For instance, studies on Glu-Trp (EW) dipeptide isomers have shown that their effects on hematopoietic progenitor cells are determined by their optical properties. nih.gov While the L-Glu-L-Trp form had no effect on the proliferation of these cells, isomers containing D-glutamic acid, such as D-Glu-L-Trp and D-Glu-D-Trp, acted as inhibitors. nih.govasm.org This demonstrates that the inversion of a single amino acid's optical form can switch the molecule's function from neutral to suppressive. nih.gov
Similarly, research on peptides containing the Arg-Gly-Asp (RGD) sequence, which is crucial for cell adhesion, highlights the nuanced impact of stereochemistry. nih.gov In one study, replacing the L-Serine residue in a model peptide with D-Serine drastically reduced its inhibitory effect on cell binding to vitronectin, but had little impact on its effect on fibronectin binding. nih.gov This suggests that stereochemical changes can not only alter the magnitude of a biological effect but can also shift the selectivity of the peptide for different biological targets. The introduction of D-amino acids can also affect how peptide assemblies interact with their environment and regulate cell behaviors. frontiersin.org
These findings underscore that the stereochemistry of a dipeptide is not a subtle feature but a fundamental aspect of its identity that dictates its biological profile.
Table 1: Examples of Differential Biological Effects of Dipeptide Stereoisomers
| Dipeptide/Peptide Sequence | Stereoisomer | Observed Biological Outcome | Reference(s) |
|---|---|---|---|
| Glu-Trp | L-Glu-L-Trp | No effect on CFU-S cell proliferation. | nih.govasm.org |
| Glu-Trp | D-Glu-L-Trp | Inhibits proliferation of CFU-S cells. | nih.govasm.org |
| Glu-Trp | D-Glu-D-Trp | Inhibits proliferation of CFU-S cells. | nih.govasm.org |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys | L-Ser | Inhibits cell attachment to both fibronectin and vitronectin substrates. | nih.gov |
| Gly-Arg-Gly-Asp-D-Ser -Pro-Cys | D-Ser | Drastically reduced influence on vitronectin interaction; little difference in effect on fibronectin interaction. | nih.gov |
Understanding Peptide Bond Formation and Stability in Complex Systems
The peptide bond is the covalent chemical bond formed between two amino acid molecules. mdpi.com This amide linkage is created when the carboxyl group of one amino acid reacts with the amino group of the other, releasing a molecule of water in a condensation reaction. bachem.combachem.com In synthetic chemistry, this process requires the "activation" of the carboxyl group to facilitate the reaction, often accomplished through the use of coupling reagents. bachem.com The formation of the peptide bond is influenced by several factors, including pH, temperature, and the presence of enzymes or chemical catalysts. numberanalytics.com
Once formed, the peptide bond has a partial double bond character, which makes it rigid and planar. numberanalytics.comnumberanalytics.com This rigidity reduces the conformational freedom of the polypeptide chain. mpg.de While peptide bonds are generally stable, they are susceptible to hydrolysis, a process that can be influenced by a variety of intrinsic and external factors. numberanalytics.comnih.gov The stability of a peptide therapeutic is unique and dependent on its specific sequence. nih.gov
The stability of the peptide bond in this compound is influenced by its specific components: the N-terminal benzyloxycarbonyl (Z) protecting group, the alanine residue, and the isoleucine residue. The Z-group is a common protecting group in peptide synthesis. mdpi.com The amino acid sequence itself is a primary determinant of stability. nih.gov Peptides containing hydrophobic amino acids, such as the isoleucine in this compound, are often more resistant to enzymatic degradation because proteases may have difficulty accessing the cleavage sites. americanpeptidesociety.org However, some amino acid sequences are inherently less stable; for example, a peptide bond adjacent to an aspartic acid residue is significantly more labile than other peptide bonds. nih.gov
Theoretical studies, often employing quantum mechanics calculations like Density Functional Theory (DFT), provide deeper insights into the mechanisms of peptide bond formation. chemrxiv.orgnih.gov These computational models can investigate the reaction from both thermodynamic and kinetic perspectives, exploring the effects of different solvents and conditions on the process. chemrxiv.orgnih.govwhiterose.ac.uk Such studies have been used to model the formation of dipeptides, providing a theoretical foundation for understanding the reaction mechanism even in complex environments. acs.orgubc.ca For this compound, a recent study has detailed its single-crystal structure, showing how hydrogen bonds and hydrophobic interactions between the Z-group and the isoleucine side-chains dictate its packing and self-assembly into microtubes. nih.gov This tendency to self-assemble is a key aspect of its physical stability. nih.gov
Table 2: Factors Influencing Peptide Bond Stability
| Factor | Description of Influence | Reference(s) |
|---|---|---|
| pH | Peptide stability is highly dependent on pH. Outside of an optimal range (typically pH 6-8), peptides can become unstable and degrade more rapidly. | nih.govalliedacademies.org |
| Temperature | Elevated temperatures generally increase the rate of chemical degradation reactions, such as hydrolysis and oxidation. | nih.govalliedacademies.org |
| Amino Acid Sequence | The intrinsic propensity of a peptide to aggregate or be cleaved by enzymes is heavily dependent on its sequence. Hydrophobic residues can impact stability, and certain sequences are recognized by proteases. | nih.govamericanpeptidesociety.org |
| Proteases | These enzymes specifically recognize and cleave peptide bonds, representing a primary pathway for peptide degradation in biological systems. | americanpeptidesociety.orgalliedacademies.org |
| Chemical Modifications | The addition of protecting groups (like the Z-group), cyclization, or the incorporation of non-natural amino acids can significantly enhance stability by increasing resistance to proteolysis. | frontiersin.orgamericanpeptidesociety.orgalliedacademies.org |
| Concentration | Higher peptide concentrations can increase the rate of aggregation, a form of physical instability where peptides self-associate to form larger structures. | nih.gov |
Conclusion and Future Directions in Z Ala Ile Oh Research
Synthesis of Knowledge from Current Research on Z-Ala-ile-OH
Research on this compound has established it as a well-characterized dipeptide building block. Its chemical and physical properties are well-documented, providing a solid foundation for its use in further research.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 50903-75-8 | biosynth.comchemical-suppliers.eu |
| Molecular Formula | C₁₇H₂₄N₂O₅ | biosynth.comchemical-suppliers.eu |
| Molecular Weight | 336.38 g/mol | biosynth.comchemical-suppliers.eu |
| Synonyms | N-benzyloxycarbonyl-L-alanyl-L-isoleucine, Cbz-L-Ala-Ile-OH | chemical-suppliers.eu |
A pivotal study elucidated the single-crystal structure of this compound, revealing its crystallization in the orthorhombic space group P2₁2₁2₁. nih.goviucr.org This structural analysis is crucial as it underpins the compound's most notable characteristic: its ability to self-assemble. Upon evaporation on glass surfaces, this compound forms hollow microtubes that exhibit orthorhombic symmetry. nih.goviucr.org This phenomenon highlights a direct correlation between the molecular packing in the crystal lattice and the resulting macroscopic structure.
The formation of these microtubes is governed by a network of hydrogen bonds. iucr.orgresearchgate.net Detailed crystallographic analysis shows specific intermolecular interactions:
A head-to-tail hydrogen bond forms between the isoleucine's hydroxyl group and the carboxyl group of the Z-protection group of a symmetry-related molecule. iucr.org
Along the crystallographic 'a' axis, two molecules are linked by a pair of hydrogen bonds. iucr.org These interactions create planes of hydrogen-bonded molecules parallel to the 'ab' plane, which then assemble into the observed microtubular structures. iucr.org
Beyond its self-assembly, this compound is utilized as a building block in synthetic peptide chemistry. For instance, it has been used as a precursor in the synthesis of more complex peptide structures, such as ureido bond-linked tripeptide esters, by first converting it into its hydroxamate derivative. core.ac.uk It is also employed in standard peptide coupling reactions, often activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), to elongate peptide chains. rsc.org
Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.goviucr.org |
| Space Group | P2₁2₁2₁ | nih.goviucr.org |
| Self-Assembled Structure | Hollow Microtubes | nih.goviucr.org |
Identification of Remaining Scientific Questions and Unexplored Avenues
Despite the significant progress in understanding the structural aspects of this compound, several scientific questions and unexplored avenues remain.
Mechanism of Self-Assembly: While a correlation between the crystal packing and microtube formation has been established, the precise molecular mechanism that dictates the self-assembly process is yet to be fully elucidated. iucr.org A deeper investigation into the kinetics and thermodynamics of microtube formation could provide predictive power for designing novel nanostructures.
Controlling Polymorphism: It is unknown if this compound can form other self-assembled structures (e.g., fibrils, nanospheres) under different conditions (e.g., solvent, temperature, pH). Exploring the landscape of its polymorphism is a critical next step to controlling its material properties.
Biological Activity: Current research has focused almost exclusively on the physicochemical and material properties of this compound. nih.goviucr.org There is a significant gap in knowledge regarding its biological activity. Unlike related compounds such as Jasmonoyl-L-isoleucine (JA-Ile) analogues which show distinct biological functions in plants, the interaction of this compound with biological systems remains uninvestigated. rsc.org Studies on its cytotoxicity, cell permeability, and interaction with enzymes or receptors are completely unexplored.
Enzymatic Stability and Substrate Potential: While used in peptide synthesis, its behavior in the presence of proteases is unknown. Investigating its stability against enzymatic degradation and its potential to act as a substrate or inhibitor for specific proteases could open up new applications in biochemistry and medicine.
Prospective Academic Contributions of this compound as a Research Tool and Model
The existing and potential characteristics of this compound position it as a valuable tool and model system for future academic research.
Model for Peptide Self-Assembly: this compound serves as an excellent model system for studying the fundamental principles of peptide self-assembly. Its relatively simple structure and its predictable formation of orthorhombic microtubes provide a platform to investigate how specific intermolecular forces, such as hydrogen bonding and hydrophobic interactions, direct the formation of ordered supramolecular architectures. nih.goviucr.org This understanding is fundamental to the field of biomaterials science.
Expanding the Biomaterial Toolkit: Self-assembling dipeptides are promising building blocks for novel biomaterials. nih.goviucr.orgresearchgate.net this compound expands the library of these building blocks beyond the extensively studied aromatic dipeptides like diphenylalanine, which typically forms hexagonal nanotubes. nih.goviucr.org Its ability to form microtubes with a different symmetry (orthorhombic) provides researchers with a new tool for creating micro- and nanostructures with potentially unique physical, optical, or electronic properties for applications in microtechnology. nih.goviucr.org
Template for Nanofabrication: The hollow microtubes formed by this compound could potentially be used as templates for the fabrication of nanowires or as channels for microfluidic devices. Research could focus on coating or filling these organic tubes with inorganic materials to create hybrid functional materials.
Probing Peptide-Protein Interactions: If functionalized, this compound could be developed into a research tool for probing peptide-protein interactions. By modifying its structure with fluorescent tags or reactive groups, it could be used to study the binding pockets of enzymes or receptors that recognize dipeptide motifs.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Z-Ala-Ile-OH, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using carbodiimide coupling agents (e.g., DCC or EDC) with Z-group protection for the amine terminus. Critical parameters include solvent choice (e.g., DMF or DCM), temperature (0–25°C), and deprotection steps (e.g., TFA for Boc groups). Yield optimization requires monitoring coupling efficiency via ninhydrin tests or HPLC. Purification via reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. Reproducibility depends on strict anhydrous conditions and stoichiometric control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key parameters should be reported?
- Methodological Answer :
- NMR : Report <sup>1</sup>H/<sup>13</sup>C chemical shifts (δ in ppm) in DMSO-d6 or CDCl3, focusing on amide protons (7.5–8.5 ppm) and chiral center splitting.
- HPLC-MS : Use ESI-MS for molecular ion confirmation ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and ≥95% purity via UV detection (220 nm).
- FT-IR : Validate carbonyl stretches (C=O at 1650–1750 cm<sup>−1</sup>) and amine protection (absence of N–H stretches at 3300 cm<sup>−1</sup>). Include retention times, column specifications, and calibration curves in supplementary data .
Q. How does this compound stability vary under physiological conditions, and what storage protocols are recommended?
- Methodological Answer : Stability studies should use accelerated degradation tests (40°C/75% RH for 4 weeks) and pH-dependent hydrolysis (e.g., PBS at pH 7.4 vs. gastric pH 1.2). Monitor decomposition via HPLC and quantify degradation products (e.g., free Ala-Ile). Store lyophilized peptides at −20°C under argon to prevent oxidation and hydrolysis. For in vitro assays, prepare fresh solutions in DMSO (<0.1% v/v) to avoid aggregation .
Advanced Research Questions
Q. What computational strategies can predict this compound interactions with target enzymes (e.g., proteases), and how are docking results validated experimentally?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the PDB (e.g., trypsin or chymotrypsin). Apply AMBER force fields for energy minimization and MD simulations (100 ns) to assess binding stability. Validate via SPR (KD measurements) or enzymatic inhibition assays (IC50). Cross-validate docking poses with mutagenesis studies (e.g., alanine scanning of catalytic residues) .
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic stability (CYP450 interactions) or plasma protein binding. Use tiered assays:
- In vitro : Microsomal stability assays (e.g., human liver microsomes + NADPH) and plasma protein binding (ultrafiltration).
- In vivo : Pharmacokinetic profiling in rodents (IV/PO administration) with LC-MS/MS quantification. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile data. Adjust for species-specific differences (e.g., albumin binding affinity) .
Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in cell-based assays?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation: Y=Bottom + (Top−Bottom)/(1+10<sup>(LogEC50−X)*HillSlope</sup>)). Report EC50, Hill coefficient, and R<sup>2</sup>. For heterogeneous data (e.g., outliers in triplicates), apply robust regression or Bayesian hierarchical models. Include replicates (n ≥ 3) and negative controls (e.g., Z-Ala-Ala-OH) to confirm specificity .
Q. How should researchers design studies to investigate this compound’s role in modulating peptide-protein interactions, ensuring reproducibility?
- Methodological Answer : Employ biophysical assays (ITC for ΔG/ΔH, SPR for kinetics) and structural biology (cryo-EM or X-ray crystallography). Use orthogonal techniques:
- Competitive ELISA : Compare binding affinity against scrambled peptides.
- NMR titration : Monitor chemical shift perturbations in <sup>15</sup>N-labeled proteins.
- Document buffer conditions (ionic strength, pH) and validate findings with knock-in/knockout cell models .
Data Contradiction and Reproducibility Analysis
Q. What systematic approaches address conflicting reports on this compound’s bioactivity across cell lines?
- Methodological Answer : Conduct a meta-analysis following PRISMA guidelines:
- Search strategy : PubMed/Scopus keywords: "this compound" AND ("bioactivity" OR "cytotoxicity").
- Inclusion criteria : Peer-reviewed studies with EC50/IC50 data (n ≥ 3).
- Risk of bias : Assess via MINORS criteria for non-randomized studies.
- Sensitivity analysis : Stratify by cell type (e.g., cancer vs. primary), passage number, and assay duration. Use random-effects models to quantify heterogeneity (I<sup>2</sup> statistic) .
Q. Which validation protocols ensure reproducibility in this compound’s solid-phase synthesis across laboratories?
- Methodological Answer : Adopt a standardized SOP:
- Resin swelling : Pre-swell Fmoc-Ile-Wang resin in DCM (30 min).
- Coupling : HBTU/DIPEA (4:1 molar ratio), double couplings for >99% efficiency.
- Deprotection : 20% piperidine/DMF (2 × 5 min).
- QC : Mid-synthesis Kaiser tests and post-cleavage LC-MS. Share raw HPLC traces and MALDI-TOF spectra via open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
